molecular formula C20H23BrN2O3S B11338449 N-(4-bromophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-bromophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11338449
M. Wt: 451.4 g/mol
InChI Key: FPQUTMJAGFUVKF-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety. Its molecular formula is C19H21BrN2O3S.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

N-(4-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and the resulting conformational changes in target molecules are crucial for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for further study .

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-3-2-4-16(13-15)14-27(25,26)23-11-9-17(10-12-23)20(24)22-19-7-5-18(21)6-8-19/h2-8,13,17H,9-12,14H2,1H3,(H,22,24)

InChI Key

FPQUTMJAGFUVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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